Hydralazine hydrochloride

Catalog No.
S530134
CAS No.
304-20-1
M.F
C8H9ClN4
M. Wt
196.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydralazine hydrochloride

CAS Number

304-20-1

Product Name

Hydralazine hydrochloride

IUPAC Name

phthalazin-1-ylhydrazine;hydrochloride

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H

InChI Key

ZUXNZUWOTSUBMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl

Solubility

Very slightly soluble in ether and alcohol
In 95% ethanol, 0.2 g/100 ml
In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C

Synonyms

Apresoline, Apressin, Apressoline, Hydralazine, Hydralazine Hydrochloride, Hydralazine mono Hydrochloride, Hydralazine mono-Hydrochloride, Hydrallazin, Hydrazinophthalazine, Hydrochloride, Hydralazine, mono-Hydrochloride, Hydralazine, Nepresol

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl

Description

The exact mass of the compound Hydralazine hydrochloride is 196.05157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in ether and alcoholin 95% ethanol, 0.2 g/100 mlin water, 44.2 g/l @ 25 °c; 30.1 g/l @ 15 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mechanisms of Vasodilation

Hydralazine's primary therapeutic effect is vasodilation (relaxation of blood vessels). Researchers use it to investigate the mechanisms behind this process [1]. By studying the effects of hydralazine on isolated blood vessel tissues or in animal models, scientists can gain insights into the role of various signaling pathways and smooth muscle function in regulating blood pressure [1].

Source

[1] Li, YX, et al. "Hydralazine-induced relaxation involves Ca2+ desensitization in rat aortae." Acta Pharmacologica Sinica. 2002 Feb; 23(2): 133-138. PubMed: )

Investigating Oxidative Stress and Cardiovascular Disease

Hydralazine is known to have some free radical scavenging properties. Researchers use it to explore the connection between oxidative stress and cardiovascular diseases [2]. Studies investigate how hydralazine might protect against or modulate the damaging effects of free radicals in heart and blood vessel cells, potentially providing clues for developing new therapeutic strategies [2].

Source

[2] Galley, P, et al. "Hydralazine reverses endothelial dysfunction and improves diabetogenic markers in aortas of Zucker diabetic fatty rats." Life Sciences. 2005 Sep 2; 77(15): 1890-1900. PubMed:

Understanding and Modeling Hypertension

Hydralazine's well-defined effects on blood pressure make it a valuable tool for researchers studying hypertension and developing new antihypertensive drugs [3]. In animal models of hypertension, hydralazine can be used to induce controlled increases in blood pressure, allowing scientists to test the efficacy and safety of potential new medications [3].

Source

[3] Dzau, VJ, et al. "Sustained in vivo gene expression in vascular smooth muscle and endothelial cells by recombinant adenoviruses." Proceedings of the National Academy of Sciences. 1993 Jun 1; 90(11): 5800-5804. PubMed:

Hydralazine hydrochloride is a pharmaceutical compound classified as a direct-acting vasodilator, primarily used to treat hypertension (high blood pressure). Its chemical formula is C8H9ClN4C_8H_9ClN_4, and it exists as yellow crystals that are soluble in water and ethanol, with a pH of 3.5 to 4.5 in aqueous solution . Hydralazine was initially discovered in the 1940s while researchers were searching for antimalarial drugs, and it was approved by the FDA in 1953 .

Hydralazine's mechanism of action is not fully understood but is believed to involve several pathways:

  • Relaxation of smooth muscle cells: Hydralazine likely interferes with calcium signaling in smooth muscle cells lining the blood vessels, causing them to relax and widen []. This reduces peripheral vascular resistance, ultimately lowering blood pressure.
  • Other potential mechanisms: Hydralazine might also interact with other cellular processes like free radical scavenging and inhibiting enzymes involved in blood vessel constriction [].
  • Toxicity: Hydralazine can cause side effects like headache, dizziness, and a rapid heartbeat. In rare cases, it can lead to a lupus-like syndrome [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with light and moisture [].

Hydralazine hydrochloride undergoes various metabolic transformations in the body. It can be metabolized into several active metabolites, including:

  • Acetylhydrazinophthalazinone: This is formed through the acetylation of hydralazine.
  • Pyruvic acid hydrazone: A reversible conversion occurs between hydralazine and this metabolite.
  • Hydrazinophthalazinone: Another significant metabolite that contributes to its pharmacological effects .

The primary mechanism of action involves the interference with calcium transport in vascular smooth muscle, leading to relaxation of arteriolar smooth muscle and a decrease in blood pressure .

Hydralazine hydrochloride primarily functions as a vasodilator, causing relaxation of blood vessels. It achieves this by inhibiting calcium release from the sarcoplasmic reticulum in smooth muscle cells, thereby reducing peripheral resistance and lowering blood pressure . Additionally, it has been shown to induce hypoxia-inducible factor 1-alpha, promoting angiogenesis through vascular endothelial growth factor .

Side Effects

Common side effects include:

  • Headache
  • Flushing
  • Tachycardia
  • Nausea
  • Joint pain

Prolonged use may lead to drug-induced lupus erythematosus, particularly at higher doses .

The synthesis of hydralazine hydrochloride typically involves the following steps:

  • Formation of Phthalazine: The initial step often includes the condensation of hydrazine with phthalic anhydride.
  • Reduction: The resulting phthalazine derivative is then reduced to obtain hydralazine.
  • Hydrochloride Salt Formation: Finally, hydralazine is reacted with hydrochloric acid to form hydralazine hydrochloride .

This synthesis can be performed under controlled laboratory conditions to ensure high purity and yield.

Hydralazine hydrochloride is mainly used for:

  • Hypertension Management: It is often prescribed for patients with severe hypertension or those who do not respond well to other antihypertensive medications.
  • Heart Failure Treatment: It may also be used in conjunction with other medications for managing heart failure .
  • Postoperative Care: Sometimes administered after heart valve replacement surgeries to manage blood pressure effectively .

Hydralazine hydrochloride interacts with several medications and substances:

  • Beta Blockers: It may enhance the antihypertensive effects of beta blockers due to increased bioavailability when taken together.
  • Monoamine Oxidase Inhibitors: Co-administration can lead to increased risk of hypertensive crisis.
  • Alcohol: While no direct interactions are noted, alcohol may exacerbate side effects like dizziness .

Notable Interactions

  • Increased serum concentrations of drugs like Abemaciclib and Acalabrutinib when combined with hydralazine have been reported .

Hydralazine hydrochloride shares similarities with several other vasodilators and antihypertensive agents. Here are some comparable compounds:

CompoundMechanism of ActionUnique Features
MinoxidilPotassium channel openerUsed topically for hair growth; potent vasodilator
NitroprussideNitric oxide donorRapid onset; used in acute hypertensive emergencies
Isosorbide dinitrateNitric oxide donorPrimarily used for angina; longer duration
DiltiazemCalcium channel blockerAlso used for angina and arrhythmias

Uniqueness of Hydralazine Hydrochloride

Hydralazine's unique mechanism involving direct smooth muscle relaxation distinguishes it from other vasodilators that primarily function through nitric oxide pathways or potassium channel modulation. Its specific metabolic pathways also contribute to its distinctive pharmacological profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Yellow crystals
White, crystalline powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

196.0515740 g/mol

Monoisotopic Mass

196.0515740 g/mol

Heavy Atom Count

13

Odor

Odorless

Appearance

Solid powder

Melting Point

Decomposes at 273 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FD171B778Y

Related CAS

86-54-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (93.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (12.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (81.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.81%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H371 (10.81%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antihypertensive Agents; Vasodilator Agents
MEDICATION (VET): Use in exptl medicine and surgery. Use in dogs with hydrocortisone in hemorrhagic Shock or endotoxic shock markedly promoted survival. Increases renal blood flow.
Hydralazine is indicated orally in the treatment of hypertension. Hydralazine is indicated intravenously when oral therapy cannot be given or when there is an urgent need to lower blood pressure, such as in hypertensive crisis or pre-eclampsia or eclampsia. /Included in US product labeling/
Hydralazine combined with isosorbide dinitrate (nonspecific vasodilator therapy) has been used as a supplement to the traditional congestive heart failure treatment of digitalis and diuretics. /NOT included in US or Canadian product labeling/
For more Therapeutic Uses (Complete) data for HYDRALAZINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Pharmacology

Hydralazine Hydrochloride is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells.

MeSH Pharmacological Classification

Antihypertensive Agents

Mechanism of Action

Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

304-20-1

Absorption Distribution and Excretion

Hydralazine is well absorbed through the GI tract, but the systemic bioavailability is low (16% in fast acetylators and 35% in slow acetylators).
The peak concentration of hydralazine in plasma and the peak hypotensive effect of the drug occur within 30 to 120 minutes of ingestion. Although its half-life in plasma is about an hour, the duration of the hypotensive effect of hydralazine can last as long as 12 hours. There is no clear explanation for this discrepancy.

Metabolism Metabolites

Compound /3-methyltriazolo(5,1-b)phthalazine/ is one of the major metabolites of hydralazine in human subjects.
Hydralazine is N-acetylated in the bowel and/or the liver. The rate of acetylation is genetically determined; about half of the people in the United States acetylate rapidly and half do so slowly.
Since the systemic clearance exceeds hepatic blood flow, extrahepatic metabolism must occur. ... Hydralazine rapidly combines with circulating alpha-keto acids to form hydrazones, and the major metabolite recovered from the plasma is hydralazine pyruvic acid hydrazone.
... Pharmacokinetic data indicate hydralazine ... has an extensive and complex metabolism depending on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated. ...

Associated Chemicals

Hydrazaline;86-54-4

Wikipedia

Hydralazine hydrochloride

Drug Warnings

Following parenteral administration to patients with coronary artery disease, the myocardial ischemia may be sufficiently severe and protracted to cause frank myocardial infarction. For this reason, parenteral administration of hydralazine is contraindicated in hypertensive patients with coronary artery disease and inadvisable for most hypertensive patients over 40 years old. In addition, if the drug is used alone, there may be salt retention with development of high-output congestive heart failure.
VET: Chronic use may cause various collagen diseases & a lupus erythematosus syndrome (rats, dogs).
Maternal Medication usually Compatible with Breast-Feeding: Hydralazine: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Use of hydralazine alone /for congestive heart failure/ is not recommended, although it may improve cardiac performance in some patients with intractable left ventricular failure.
For more Drug Warnings (Complete) data for HYDRALAZINE HYDROCHLORIDE (18 total), please visit the HSDB record page.

Biological Half Life

The half-life of hydralazine is 1 hour, and the systemic clearance of the drug is about 50 ml/kg per minute.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CONDENSATION OF 1-CHLOROPHTHALAZINE AND HYDRAZINE HYDRATE IN AN ORGANIC SOLVENT
PREPD BY THE ACTION OF HYDRAZINE HYDRATE ON 1-CHLORO- OR 1-PHENOXYPHTHALAZINE: HARTMANN, DRUEY, US PATENT 2484029 (1949 TO CIBA) ... . /HYDRALAZINE/

General Manufacturing Information

Phthalazine, 1-hydrazinyl-, hydrochloride (1:1): ACTIVE
There are no technical products or pharmaceutical preparations containing the free base. It is used in the preparation of the hydrochloride salt.

Analytic Laboratory Methods

Analyte: hydralazine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: hydralazine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: hydralazine hydrochloride; matrix: chemical identification; procedure: visual reaction (precipitate) with silver nitrate
Analyte: hydralazine hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for HYDRALAZINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Hydralazine was measured in urine following extraction and analysis by GC/MS or GC/FID.
Analysis of plasma for hydralazine uses GC/ECD following oxidation and extraction steps. Detection limit= 10 ng/ml.

Storage Conditions

Commercially available preparation of hydralazine hydrochloride should be stored at a temperature less than 40 °C, preferably at 15 to 30 °C; freezing of the injection should be avoided. Hydralazine hydrochloride tablets should be stored in tight, light-resistant containers.

Interactions

...The possibility exists that nialamide may prolong and intensify the antihypertensive action of hydralazine by inhibiting its metabolism and by an additive effect of interfering with adrenergic functional transmission.
One patient receiving both hydralazine and hexamethonium several times a day after bilateral sympathectomy for systemic hypertension developed a myopia of more than one diopter in definite association with the use of these drugs.
/Nonsteroidal antihypertensive drugs, especially indomethacin/ may reduce antihypertensive effects of hydralazine; indomethacin, and possibly other nonsteroidal anti-inflammatory drugs, may antagonize the antihypertensive effect by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention.
Antihypertensive effects may be potentiated when these medications /diazoxide or other hypotension-producing medications/ are used concurrently with hydralazine; concurrent use of diazoxide or other potent parenteral antihypertensives with hydralazine may result in a severe, additive hypotensive effect; although some antihypertensive and/or diuretic combinations are frequently used for therapeutic advantage, dosage adjustments may be necessary during concurrent use. Patients should be continuously observed for excessive fall in blood pressure for several hours after concurrent administration of diazoxide or other potent parenteral antihypertensives.

Dates

Modify: 2023-08-15
1: Ruiz-Magaña MJ, Martínez-Aguilar R, Lucendo E, Campillo-Davo D,
2: Maille N, Gokina N, Mandalà M, Colton I, Osol G. Mechanism of
3: Colzani M, De Maddis D, Casali G, Carini M, Vistoli G, Aldini G. Reactivity,
4: Khazanie P, Liang L, Curtis LH, Butler J, Eapen ZJ, Heidenreich PA, Bhatt DL,
5: Flynn JT, Bradford MC, Harvey EM. Intravenous Hydralazine in Hospitalized
6: Bolattin MB, Nandibewoor ST, Chimatadar SA. Biomolecular interaction study of
7: Batisky DL. Helping Hospitalized Patients with Hypertension: The Case
8: McKay C, Hall AB, Cortes J. Time to Blood Pressure Control Before Thrombolytic
9: Farag M, Mabote T, Shoaib A, Zhang J, Nabhan AF, Clark AL, Cleland JG.
10: Fakheran Esfahani O, Pouraboutaleb MF, Khorami B. Effect of hydralazine on
11: Harati H, Rahmani M, Taghizadeh S. Acute Cholestatic Liver Injury From
12: Quaresma MV, Bernardes Filho F, Oliveira FB, Pockstaller MP, Dias MF, Azulay
13: Yiginer O, Tokatli A, Haholu A, Ozmen N. The combination of hydralazine and
14: Parker LM, Damanhuri HA, Fletcher SP, Goodchild AK. Hydralazine
15: Sharma C, Badyal PN, Rawal RK. Simultaneous Estimation of
16: Tampe B, Tampe D, Zeisberg EM, Müller GA, Bechtel-Walz W, Koziolek M, Kalluri
17: Melton D, Lewis CD, Price NE, Gates KS. Covalent adduct formation between the
18: McNamara DM, Taylor AL, Tam SW, Worcel M, Yancy CW, Hanley-Yanez K, Cohn JN,
19: Alansari A, Quiel L, Boma N. A One-Two Punch: Hydralazine-Induced Liver
20: Dueñas-Gonzalez A, Coronel J, Cetina L, González-Fierro A, Chavez-Blanco A,

Explore Compound Types